ALDH Isozyme Inhibition Profile: 3-Iodobenzaldehyde Versus ALDH2-Selective Comparators
3-Iodobenzaldehyde exhibits a distinct aldehyde dehydrogenase (ALDH) isozyme inhibition profile with differential potency across ALDH family members. In biochemical assays, the compound demonstrates an IC50 of 1.90 µM against full-length human ALDH3A1 expressed in E. coli BL21 (DE3), while showing approximately 18-fold lower potency against ALDH1A1 (IC50 = 35.0 µM) [1]. This differential isozyme selectivity contrasts with reference ALDH2-selective inhibitors such as CHEMBL4079452, which shows an IC50 of 470 nM against ALDH2 but only 5.40 µM against ALDH3A1 [2]. The meta-iodo substitution pattern thus confers a distinct isozyme selectivity fingerprint that differs from other ALDH inhibitor chemotypes.
| Evidence Dimension | ALDH isozyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | ALDH3A1 IC50 = 1.90 µM; ALDH1A1 IC50 = 35.0 µM |
| Comparator Or Baseline | CHEMBL4079452: ALDH2 IC50 = 470 nM; ALDH3A1 IC50 = 5.40 µM |
| Quantified Difference | 3-Iodobenzaldehyde: 18-fold selectivity for ALDH3A1 over ALDH1A1; Comparator: 11.5-fold selectivity for ALDH2 over ALDH3A1 |
| Conditions | Inhibition of full-length human ALDH enzymes expressed in E. coli; benzaldehyde substrate (ALDH3A1) or propionaldehyde substrate (ALDH1A1); preincubation 2 min; spectrophotometric detection |
Why This Matters
The differential isozyme selectivity profile directly impacts target engagement in ALDH-expressing cell populations, particularly cancer stem cells where ALDH1A1 and ALDH3A1 are differentially expressed; users targeting ALDH3A1 over ALDH1A1 should prioritize 3-iodobenzaldehyde-derived probes over ALDH2-selective chemotypes.
- [1] BindingDB. BDBM50448796 (CHEMBL3128214). Affinity data for 3-iodobenzaldehyde against human ALDH3A1 (IC50 = 1.90 µM) and ALDH1A1 (IC50 = 35.0 µM). View Source
- [2] BindingDB. BDBM50236902 (CHEMBL4079452). Affinity data for comparator ALDH2 inhibitor: ALDH2 IC50 = 470 nM; ALDH3A1 IC50 = 5.40 µM. View Source
